molecular formula C23H31N5O4 B2562933 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-50-1

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2562933
CAS No.: 919020-50-1
M. Wt: 441.532
InChI Key: CUOHLJVXYCFARM-UHFFFAOYSA-N
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Description

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound that falls under the category of xanthine derivatives These compounds often exhibit a range of biological activities, notably in the fields of pharmacology and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through a multi-step process involving the following key steps:

  • Cyclohexylamine: reacts with 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methylxanthine in a solvent such as ethanol under reflux conditions to introduce the cyclohexylamino group.

  • The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

  • Further purification can be done using recrystallization techniques to ensure high purity of the final product.

Industrial Production Methods

For industrial-scale production, the process might involve:

  • Continuous flow reactors: to ensure consistent reaction conditions and higher yields.

  • Use of automated systems for mixing, heating, and cooling to maintain precise control over reaction parameters.

  • Crystallization tanks: for product isolation and large-scale filtration systems to manage the output efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, especially at the hydroxyl groups. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions, particularly at the purine ring, can be facilitated using reducing agents like sodium borohydride, producing dihydro derivatives.

  • Substitution: : It is susceptible to nucleophilic substitution, especially at the amine groups, where other nucleophiles can replace the cyclohexylamino moiety under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, Chromium trioxide

  • Reducing Agents: : Sodium borohydride, Lithium aluminum hydride

  • Nucleophiles: : Halides, Thiols, Amines

Major Products Formed from These Reactions

  • Oxidation leads to ketones or carboxylic acids.

  • Reduction forms dihydro derivatives.

  • Substitution can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

In Chemistry

  • Acts as a ligand in coordination chemistry, forming complexes with various metal ions.

  • Used in studying electron transfer processes due to its redox properties.

In Biology

  • Investigated for its potential as a phosphodiesterase inhibitor , impacting cellular signaling pathways.

  • Explored as an adenosine receptor antagonist , which could influence various physiological processes.

In Medicine

  • Potential use in treating cardiovascular diseases due to its effect on blood flow and heart rate.

  • Possible applications in neurology for its influence on neurotransmitter release and uptake.

In Industry

  • Employed in pharmaceutical formulations as an active ingredient or intermediate.

  • Used in agrochemicals for its impact on plant growth regulators.

Mechanism of Action

This compound exerts its effects primarily by interacting with specific molecular targets:

  • Inhibition of phosphodiesterase enzymes: , leading to an increase in intracellular cyclic AMP levels, thereby influencing various cellular responses.

  • Blocking adenosine receptors: , which affects neurotransmission and vascular tone.

Comparison with Similar Compounds

Comparison

  • Similar to other xanthine derivatives like caffeine and theophylline , it shares structural motifs but differs in the substitution patterns, leading to distinct pharmacological profiles.

Similar Compounds

  • Caffeine: : A well-known stimulant with a simpler structure.

  • Theophylline: : Used in respiratory diseases like asthma.

  • Paraxanthine: : A metabolite of caffeine with similar stimulant effects.

Properties

IUPAC Name

8-(cyclohexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-3-15-8-7-11-18(12-15)32-14-17(29)13-28-19-20(27(2)23(31)26-21(19)30)25-22(28)24-16-9-5-4-6-10-16/h7-8,11-12,16-17,29H,3-6,9-10,13-14H2,1-2H3,(H,24,25)(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOHLJVXYCFARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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